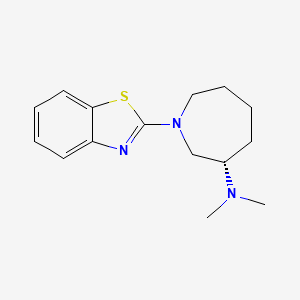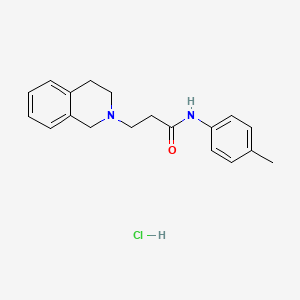![molecular formula C25H34N4O4S B5556999 1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)
1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide" often involves multiple steps, including the coupling of specific aromatic sulfonyl chlorides with piperidine under controlled conditions, followed by substitution reactions to introduce various substituents. For instance, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized through a sequence of reactions involving coupling and substitution under dynamic pH control in aqueous media (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often determined using techniques like X-ray crystallography. For example, novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized, and their structures were confirmed by single-crystal X-ray diffraction studies. These studies provide detailed insights into the molecular conformation, bond lengths, angles, and overall geometry of the compound (Kumara et al., 2017).
Chemical Reactions and Properties
Compounds with the piperidine and sulfonyl functional groups can undergo a variety of chemical reactions, including nucleophilic substitution, acylation, and sulfonation. The reactivity is often influenced by the presence of electron-donating or withdrawing groups on the aromatic rings, which can affect the electron density and thus the reactivity of the molecule. For example, the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens have been studied, demonstrating the potential for diverse chemical reactivity and biological activity (Vinaya et al., 2009).
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Motility Enhancement
A study by Sonda et al. (2004) explored benzamide derivatives, closely related to 1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide, as selective serotonin 4 receptor agonists. These compounds, including one named Y-36912, showed promise in accelerating gastric emptying and increasing the frequency of defecation, potentially serving as novel prokinetic agents effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Serotonin 5-HT7 Receptor Antagonism
Yoon et al. (2008) synthesized and evaluated compounds similar to 1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide as 5-HT7 receptor antagonists. These compounds displayed IC50 values in the 12-580nM range, showing potential for selective antagonism of 5-HT7 receptors (Yoon et al., 2008).
Antidepressant Metabolism
Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, Lu AA21004, which shares structural similarities with the compound . The study identified the cytochrome P450 and other enzymes involved in the oxidative metabolism of this compound, providing insights into its biotransformation pathways and potential pharmacokinetic properties (Hvenegaard et al., 2012).
Cytochrome P450 Involvement in Metabolism
Another study by Grell et al. (1998) on hypoglycemic benzoic acid derivatives, including compounds structurally akin to 1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide, explored the structure-activity relationships and identified the importance of the cytochrome P450 system in their metabolism. This research contributes to understanding the pharmacokinetic behavior of such compounds (Grell et al., 1998).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-27-14-16-28(17-15-27)22-7-5-20(6-8-22)18-26-25(30)21-4-3-13-29(19-21)34(31,32)24-11-9-23(33-2)10-12-24/h5-12,21H,3-4,13-19H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQXYLWGZISRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)
![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)
![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)


![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)
![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)